1H-1,3-Benzimidazole, 5,6-dimethyl-1-[(2,3,5,6-tetramethylphenyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,3-Benzimidazole, 5,6-dimethyl-1-[(2,3,5,6-tetramethylphenyl)methyl]- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is known for its unique structural characteristics, which include a benzene ring fused to an imidazole ring, with methyl groups positioned at specific carbon atoms. It is a component of vitamin B12, where it serves as a ligand for the cobalt atom .
Vorbereitungsmethoden
The synthesis of 1H-1,3-Benzimidazole, 5,6-dimethyl-1-[(2,3,5,6-tetramethylphenyl)methyl]- typically involves the condensation of o-phenylenediamine with various aldehydes or acids. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sulfuric acid. Industrial production methods may involve more complex procedures, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity .
Analyse Chemischer Reaktionen
1H-1,3-Benzimidazole, 5,6-dimethyl-1-[(2,3,5,6-tetramethylphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1H-1,3-Benzimidazole, 5,6-dimethyl-1-[(2,3,5,6-tetramethylphenyl)methyl]- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound is studied for its role in biological systems, particularly in relation to vitamin B12.
Medicine: Research has shown potential antimicrobial, antiviral, anticancer, and antifungal activities, making it a subject of interest in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1H-1,3-Benzimidazole, 5,6-dimethyl-1-[(2,3,5,6-tetramethylphenyl)methyl]- involves its interaction with various molecular targets and pathways. In biological systems, it acts as a ligand for the cobalt atom in vitamin B12, facilitating various enzymatic reactions. The compound’s unique structure allows it to participate in a range of chemical interactions, contributing to its diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1H-1,3-Benzimidazole, 5,6-dimethyl-1-[(2,3,5,6-tetramethylphenyl)methyl]- include other benzimidazole derivatives such as:
5,6-Dimethylbenzimidazole: Known for its role as a precursor in vitamin B12 synthesis.
2-Methylbenzimidazole: Used in the synthesis of various pharmaceuticals.
Eigenschaften
Molekularformel |
C20H24N2 |
---|---|
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
5,6-dimethyl-1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazole |
InChI |
InChI=1S/C20H24N2/c1-12-8-19-20(9-13(12)2)22(11-21-19)10-18-16(5)14(3)7-15(4)17(18)6/h7-9,11H,10H2,1-6H3 |
InChI-Schlüssel |
OBQVCBRAPNPWEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)CN2C=NC3=C2C=C(C(=C3)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.